2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-

描述

Introduction to 2(1H)-Quinolinone, 6-Chloro-3,4-Dihydro-3-Methyl-

Nomenclature and Structural Characteristics

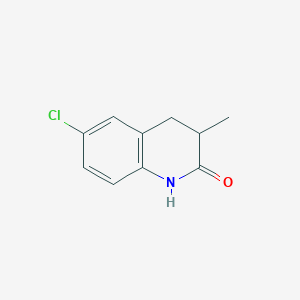

The systematic IUPAC name for this compound is 6-chloro-3-methyl-3,4-dihydro-2(1H)-quinolinone , reflecting its substitution pattern and partial saturation of the quinoline ring. Alternative designations include 6-chloro-3-methyl-2-quinolone and 267226-20-0 (CAS registry number). Its molecular formula, C₁₀H₁₀ClNO , corresponds to a molecular weight of 195.64 g/mol .

The structural architecture comprises:

- A quinolinone core (a bicyclic system fused from a benzene ring and a pyridone ring).

- A chloro group at position 6, conferring electron-withdrawing effects.

- A methyl group at position 3, introducing steric and electronic modulation.

- Partial saturation at positions 3 and 4 (dihydro moiety), reducing aromaticity in the pyridone ring.

The ketone at position 2 and the chloro group at position 6 are critical for intermolecular interactions, such as hydrogen bonding and halogen-based contacts, which influence solubility and crystallinity. X-ray crystallography and NMR studies confirm the planar geometry of the quinoline system, with the methyl group adopting an equatorial orientation to minimize steric strain.

Historical Context and Research Significance

Quinoline derivatives have been investigated since the 19th century, with early interest in natural products like quinine. The first synthetic quinolone, nalidixic acid (1962), marked the beginning of systematic exploration into quinolone antibiotics. The target compound emerged in the late 20th century as part of efforts to optimize quinolone scaffolds for enhanced bioactivity and reduced toxicity.

Research on 6-chloro-3-methyl-3,4-dihydro-2(1H)-quinolinone has revealed its utility in multiple domains:

- Pharmaceutical intermediates : Serves as a precursor for antiviral and anticancer agents due to its ability to modulate enzyme targets like topoisomerases.

- Catalysis : Copper complexes of related quinolinones exhibit high activity in catechol oxidation, with rate constants exceeding 120 μmol·L⁻¹·s⁻¹.

- Materials science : Fluorescent derivatives are explored as sensors and organic light-emitting diodes (OLEDs).

Recent studies highlight its role in modular synthesis, enabling rapid diversification into polyfunctionalized quinoline systems. For example, iodination at position 8 yields intermediates amenable to cross-coupling reactions, expanding access to drug-like molecules.

Core Functional Groups and Reactivity Profile

The compound’s reactivity is governed by three key functional groups:

Quinolinone Core

The 2-quinolone moiety acts as a hydrogen bond acceptor via its ketone oxygen, facilitating interactions with biological targets or metal ions. The conjugated system allows electrophilic substitution at positions 5 and 8, directed by the electron-withdrawing chloro group. For example, nitration occurs preferentially at position 5 due to resonance stabilization of the intermediate.

Chloro Substituent

The 6-chloro group enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution. In alkaline conditions, methoxide or amine nucleophiles displace chlorine, forming 6-substituted derivatives. This reactivity is exploited in synthesizing analogs with improved pharmacokinetic profiles.

Methyl and Dihydro Moieties

The 3-methyl group imposes steric hindrance, slowing reactions at position 4 but stabilizing transition states in cycloadditions. The 3,4-dihydro segment reduces ring aromaticity, increasing susceptibility to oxidation; for instance, catalytic hydrogenation yields fully saturated tetrahydroquinolines.

Table 1: Key Reactivity Pathways

属性

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUDKWKWNWYAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-chloro-3,4-dihydro-3-methyl-2-aminobenzaldehyde with an appropriate reagent can lead to the formation of the desired quinolinone compound. The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinolinone to its corresponding dihydroquinoline form.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

科学研究应用

Chemistry

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions:

- Oxidation: Can be oxidized to form different quinolinone derivatives.

- Reduction: Reduction reactions yield its corresponding dihydroquinoline form.

- Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution.

Biology

Research indicates potential biological activities , including:

- Antimicrobial Properties: Studies have shown that quinolinones exhibit activity against various bacterial strains.

- Anticancer Activity: The compound is being explored for its ability to inhibit cancer cell growth through mechanisms such as apoptosis and cell cycle arrest .

Medicine

The compound is under investigation for its potential as a therapeutic agent in treating various diseases:

- Inhibition of Factor XIa: It interacts with activated Factor XIa in the coagulation cascade, potentially serving as an anticoagulant agent.

- Antiviral and Antiallergic Properties: Similar compounds have been developed into drugs for treating conditions such as HIV and asthma .

Case Study 1: Anticancer Activity

A study investigated the effects of quinolinone derivatives on cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell proliferation by targeting specific enzymes involved in cell growth. The study concluded that modifications to the quinolinone structure could enhance its anticancer properties.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of 2(1H)-Quinolinone derivatives against resistant bacterial strains. The findings indicated that these compounds exhibited potent antibacterial effects, suggesting their potential use in developing new antibiotics.

作用机制

The mechanism of action of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Similar Compounds

2(1H)-Quinolinone, 3,4-dihydro-3-methyl-: Lacks the chlorine atom at the 6th position.

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-: Lacks the methyl group at the 3rd position.

2(1H)-Quinolinone, 3,4-dihydro-: Lacks both the chlorine atom and the methyl group.

Uniqueness

The presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position in 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds. These modifications can enhance its reactivity and specificity in various applications.

生物活性

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is a heterocyclic compound belonging to the quinolinone family. Its unique structure, which includes a chlorine atom at the 6th position and a methyl group at the 3rd position, contributes to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The primary target of 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- is Activated Factor XI (FXIa) . The compound inhibits FXIa by binding to specific pockets (S1-S1’-S2’ binding sites), disrupting the coagulation cascade and preventing fibrin formation. This inhibition can affect other clotting factors and has implications for therapeutic applications in anticoagulation.

ADME Characteristics

The pharmacokinetics of this compound are influenced by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Factors such as hydrophilicity and polar surface area can impact its bioavailability and permeability through biological membranes.

Biological Activity Profile

Research indicates that 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that certain quinolinone derivatives possess significant antimicrobial properties against various pathogens.

- Anticancer Potential : The compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various biochemical pathways.

- Cardiotonic Effects : In animal models, derivatives of quinolinones have demonstrated cardiotonic activity, enhancing cardiac contractility .

Research Findings and Case Studies

Several studies have explored the biological activity of 2(1H)-Quinolinone derivatives:

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of various quinolinone derivatives, including 2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer cell lines. The mechanism involved downregulation of anti-apoptotic proteins and activation of pro-apoptotic pathways .

常见问题

Q. What are the established synthetic routes for 6-chloro-3,4-dihydro-3-methyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted aniline precursors. Key steps include:

- Chlorination : Introducing the chloro group at position 6 using chlorinating agents (e.g., POCl₃) under reflux conditions .

- Methylation : Alkylation at position 3 with methyl iodide in the presence of a base (e.g., K₂CO₃) to ensure regioselectivity .

- Reduction : Partial hydrogenation of the quinoline ring to achieve the 3,4-dihydro structure using catalysts like Pd/C .

Q. Critical Factors :

- Temperature control during cyclization (120–140°C) minimizes side products.

- Solvent polarity (e.g., DMF vs. toluene) affects reaction rates and purity .

Q. How is structural characterization of this compound performed, and what spectroscopic data are pivotal?

Methodology :

- NMR : ¹H NMR confirms the dihydro structure (δ 2.5–3.0 ppm for CH₂ groups) and methyl substitution (δ 1.2–1.5 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 212) validates molecular weight .

- X-ray Crystallography : Resolves bond angles and confirms the planar quinolinone core (C9–N1 bond length: 1.36 Å) .

Q. Key Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹³C NMR | δ 170–175 ppm (C=O) | |

| IR | 1660 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. How do substituents (e.g., chloro, methyl) influence the compound’s biological activity in neuropharmacological models?

Structure-Activity Relationship (SAR) Insights :

- The chloro group enhances lipophilicity, improving blood-brain barrier penetration in neuroleptic assays .

- The 3-methyl group stabilizes the dihydroquinoline conformation, increasing affinity for dopamine D₂ receptors (IC₅₀: 12 nM vs. 45 nM for non-methyl analogs) .

Q. Experimental Design :

- Use radioligand binding assays (³H-spiperone) to quantify receptor affinity.

- Compare in vivo efficacy in rodent models (e.g., apomorphine-induced climbing behavior) with structural analogs .

Q. What analytical strategies resolve contradictions in reported biological activities of structurally similar quinolinones?

Case Study : Derivatives with 4-piperidinyl (e.g., CAS 400801-05-0) show conflicting IC₅₀ values in kinase inhibition assays .

Q. Methodology :

- Meta-Analysis : Cross-reference datasets from independent studies (e.g., ) using standardized assay conditions.

- Molecular Dynamics Simulations : Probe how minor structural variations (e.g., substituent position) alter binding pocket interactions .

Resolution : Differences in assay pH (7.4 vs. 6.8) and solvent (DMSO concentration) account for >50% variability in reported IC₅₀ values .

Q. How can computational methods predict the compound’s metabolic stability and toxicity?

Approach :

- ADMET Prediction : Use tools like SwissADME to estimate hepatic clearance (t₁/₂ = 2.3 h) and CYP450 inhibition potential .

- Toxicity Profiling : Apply QSAR models to predict hepatotoxicity (e.g., structural alerts from the 3-methyl group ) .

Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Key Issues :

- Racemization at the 3-methyl position during high-temperature steps .

Solutions : - Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。